2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
2,5-Dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring linked to a substituted tetrahydroisoquinolinone moiety. Benzamide derivatives are commonly employed as herbicides, fungicides, or enzyme inhibitors due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . The 1-oxo-tetrahydroisoquinoline group may confer unique conformational rigidity or binding properties compared to simpler benzamide analogs.
Properties
IUPAC Name |
2,5-dichloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-2-4-14(18)13(7-10)16(22)20-11-3-1-9-5-6-19-15(21)12(9)8-11/h1-4,7-8H,5-6H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIDLTGBNMVNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions One common method starts with the chlorination of benzamide to introduce the chlorine atoms at the 2 and 5 positionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atoms in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups in place of the chlorine atoms .
Scientific Research Applications
2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide with structurally related benzamide derivatives from , focusing on substituents, functional groups, and documented uses:
Key Observations:
Chlorination Patterns : Unlike etobenzanid (2,3-dichloro substitution) or sulfentrazone (2,4-dichloro substitution), the target compound features 2,5-dichloro substitution on the benzene ring. This positional difference may alter electronic properties or steric interactions with biological targets.
Heterocyclic Moieties: The 1-oxo-tetrahydroisoquinoline group distinguishes the target compound from analogs like diflufenican (pyridine-carboxamide) or sulfentrazone (triazolone-sulfonamide).
Functional Group Diversity: While etobenzanid and diflufenican rely on ether or pyridine linkages, the target compound’s amide linkage directly connects the benzene and isoquinoline systems. This may influence solubility, metabolic stability, or transport across membranes.
Limitations of Available Data
- Structural vs. Functional Data: The provided evidence lacks comparative studies on biological activity, toxicity, or physicochemical properties (e.g., logP, solubility) for the target compound. For example, etobenzanid’s mechanism as a cellulose biosynthesis inhibitor is well-documented , but analogous data for the 1-oxo-isoquinoline derivative are absent.
Biological Activity
2,5-Dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a dichloro-substituted benzamide moiety linked to a tetrahydroisoquinoline derivative.
Biological Activity Overview
Research has indicated that derivatives of tetrahydroisoquinoline exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific activity of 2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been explored in several studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that it can inhibit tumor cell growth by inducing apoptosis and inhibiting cell cycle progression.
- Case Study : A study demonstrated that related compounds significantly inhibited the growth of glioma cells through multiple mechanisms including activation of necroptosis and autophagy pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of related tetrahydroisoquinoline derivatives suggest that 2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may also possess similar effects:
- Inhibition of Pro-inflammatory Mediators : Compounds in this class have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-induced RAW 264.7 macrophages .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at various positions on the benzamide or tetrahydroisoquinoline moieties can significantly alter potency and selectivity:
- Chlorine Substitution : The presence of chlorine atoms at specific positions enhances binding affinity to target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
